molecular formula C18H13F2N5OS B14931784 N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14931784
M. Wt: 385.4 g/mol
InChI Key: FXQMDBDIKGCCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole moiety, a pyrazolo[1,5-a]pyrimidine core, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, including the formation of the benzothiazole and pyrazolo[1,5-a]pyrimidine cores. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in the biosynthesis of essential bacterial cell wall components, leading to the disruption of bacterial growth and survival . The compound’s molecular targets and pathways are often studied using molecular docking and in vitro assays .

Properties

Molecular Formula

C18H13F2N5OS

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H13F2N5OS/c19-15(20)13-7-12(9-5-6-9)22-16-10(8-21-25(13)16)17(26)24-18-23-11-3-1-2-4-14(11)27-18/h1-4,7-9,15H,5-6H2,(H,23,24,26)

InChI Key

FXQMDBDIKGCCBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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